
(5-Bromo-2-iodo-benzyl)-ethyl-amine
Overview
Description
(5-Bromo-2-iodo-benzyl)-ethyl-amine is a halogenated benzylamine derivative characterized by a bromine atom at the 5-position and an iodine atom at the 2-position of the benzene ring, with an ethylamine group attached to the benzyl carbon. This compound is synthesized via reductive amination: 5-bromo-2-iodo-benzaldehyde is reacted with ethylamine in methanol, followed by acetic acid and sodium cyanoborohydride (NaBH3CN) as a reducing agent. Purification is achieved via silica gel chromatography .
However, explicit data on its biological activity or physicochemical properties (e.g., solubility, melting point) are absent in the provided evidence.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-iodo-benzyl)-ethyl-amine typically involves the halogenation of a benzyl precursor followed by the introduction of the ethylamine group. One common method includes:
Halogenation: Starting with a benzyl compound, bromination and iodination are carried out using bromine and iodine reagents under controlled conditions to introduce the halogen atoms at the desired positions.
Amination: The halogenated benzyl compound is then reacted with ethylamine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzyl amines can be formed.
Oxidation Products: Oxidized derivatives of the amine group.
Reduction Products: Reduced forms of the halogenated benzyl compound.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
(5-Bromo-2-iodo-benzyl)-ethyl-amine has shown promise as a precursor in the synthesis of biologically active compounds. Its halogenated structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound are being investigated for their potential as SGLT2 inhibitors, which are crucial in diabetes management .
Case Study:
A study highlighted the synthesis of SGLT2 inhibitors using intermediates derived from halogenated benzylamines, including this compound. These compounds exhibited significant glucose-lowering effects in preclinical models, underscoring their therapeutic potential .
Organic Synthesis
Building Block for Complex Molecules:
In organic synthesis, this compound serves as an essential building block for creating more complex molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in synthetic pathways.
Synthesis Examples:
The compound can be synthesized from 5-bromo-2-iodobenzaldehyde through a reaction with ethylamine, followed by reduction processes involving sodium cyanoborohydride . This method illustrates its utility in generating amine derivatives that can be further functionalized.
Biochemical Research
Enzyme Interaction Studies:
The compound is also utilized in biochemical assays to study enzyme interactions and cellular processes. Its incorporation into various substrates allows researchers to investigate the effects of halogen substituents on enzyme activity and binding affinity.
Research Findings:
Studies have shown that halogenated compounds like this compound can significantly alter the kinetics of enzyme-catalyzed reactions. For example, its interaction with cytochrome P450 enzymes has been documented, suggesting implications for drug metabolism .
Industrial Applications
Specialty Chemicals Production:
In industrial settings, this compound is used to produce specialty chemicals with specific properties tailored for various applications. Its role as an intermediate in the synthesis of agrochemicals and pharmaceuticals highlights its importance in commercial chemistry.
Scalability:
Recent advancements have demonstrated scalable processes for synthesizing this compound, making it feasible for large-scale production while maintaining cost-effectiveness . The methodologies developed emphasize efficiency and environmental sustainability.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of (5-Bromo-2-iodo-benzyl)-ethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and specificity, leading to various biological effects. The ethylamine group can participate in hydrogen bonding and other interactions, further modulating its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Heterocyclic Analogs : Compounds like 4-(5-Bromothiazol-2-yl)butan-1-amine and benzimidazole derivatives replace the benzene ring with heterocycles, altering electronic properties and bioactivity profiles.
Physicochemical and Bioactive Properties
- Hydrogen Bonding: N-Methyl-2-bromo-5-methoxybenzylamine has one H-bond donor, whereas benzimidazole derivatives (e.g., C13H9BrFN3) may exhibit enhanced H-bonding due to amine and aromatic N atoms .
- Lipophilicity : The target compound’s iodine substituent likely increases lipophilicity (higher logP) compared to methoxy or thiazole-containing analogs, impacting membrane permeability.
- Biological Activity: While explicit data for the target compound are lacking, structural analogs with bromine and amine groups show diverse activities.
Biological Activity
(5-Bromo-2-iodo-benzyl)-ethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula and a molecular weight of approximately 305.08 g/mol. The presence of bromine and iodine atoms in the benzyl ring is expected to influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the halogenation of benzyl amines, where specific conditions such as temperature and solvent choice are crucial for optimizing yield and purity. The detailed synthetic route often includes:
- Starting Materials : Benzyl amine derivatives.
- Reagents : Bromine and iodine sources, such as bromine water or iodine monochloride.
- Conditions : Refluxing in organic solvents like dichloromethane or acetonitrile.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 15.625 to 500 µg/ml against resistant strains of bacteria, suggesting a broad-spectrum activity .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have reported that halogenated benzyl amines can modulate the activity of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer or infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Halogen Substitution : The presence of bromine and iodine enhances lipophilicity, which may improve cell membrane permeability.
- Amine Functional Group : The ethyl amine moiety is essential for biological activity, providing hydrogen bonding capabilities that can interact with target proteins.
- Benzyl Ring Modifications : Variations in the substituents on the benzyl ring can significantly alter the potency and selectivity of the compound against specific biological targets.
Case Studies
- In Vivo Efficacy Studies : In a study involving murine models, compounds structurally related to this compound were administered to evaluate their efficacy against Mycobacterium tuberculosis. Results showed that while some derivatives exhibited promising activity, others lacked sufficient efficacy compared to standard treatments like rifampicin .
- Antifungal Activity : Another investigation focused on the antifungal properties of similar compounds, revealing effective inhibition against Candida species with MIC values comparable to established antifungal agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Bromo-2-iodo-benzyl)-ethyl-amine, and how can purity be ensured?
- Methodology :
- Stepwise halogenation : Begin with bromination of a benzyl precursor (e.g., 2-iodobenzyl derivatives) using bromine in dichloromethane or acetic acid under controlled temperature (0–25°C) to avoid over-halogenation. Methylation of the amine group can follow using ethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify absence of unreacted intermediates .
- Key Challenges : Competing side reactions (e.g., dehalogenation or amine oxidation) require inert atmospheres (N₂/Ar) and low-temperature conditions.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- NMR Analysis :
- ¹H NMR : Look for characteristic ethylamine signals (δ 1.1–1.3 ppm for CH₃, δ 2.5–3.0 ppm for CH₂-N). Aromatic protons adjacent to bromine and iodine will show deshielding (δ 7.2–7.8 ppm) with coupling constants (J = 8–10 Hz) indicating para-substitution .
- ¹³C NMR : Bromine (C-Br) and iodine (C-I) substituents cause distinct downfield shifts (~120 ppm for C-Br, ~95 ppm for C-I) .
- Mass Spectrometry : ESI-MS should show molecular ion peaks at m/z 351–353 (M+H⁺) with isotopic patterns reflecting Br/I .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for halogenated benzylamines?
- Case Study : Discrepancies in receptor binding affinity (e.g., serotonin vs. dopamine receptors) may arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) can stabilize ionic intermediates, altering binding kinetics .
- Stereochemical variability : Chiral impurities (from asymmetric synthesis) may skew results. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .
Q. How do electronic properties of bromine/iodine substituents influence the compound’s reactivity in cross-coupling reactions?
- Electronic Effects :
- Bromine : Moderately electron-withdrawing (σₚ = 0.23), facilitates Suzuki-Miyaura couplings with aryl boronic acids.
- Iodine : Stronger electron-withdrawing effect (σₚ = 0.28) but prone to oxidative elimination. Use Pd(OAc)₂/XPhos catalysts to stabilize intermediates .
- Experimental Design :
- Optimize reaction conditions (e.g., 80°C in toluene/EtOH) and monitor via TLC. Compare yields with DFT-calculated activation energies (Gaussian 09) to rationalize reactivity .
Q. What in vitro assays are suitable for probing the neuropharmacological potential of this compound?
- Assay Selection :
- Radioligand binding : Test affinity for NMDA or GABA receptors using ³H-MK-801 or ³H-muscimol, respectively.
- Functional assays : Measure calcium influx (Fluo-4 AM dye) in HEK293 cells expressing target receptors .
- Controls : Include known agonists/antagonists (e.g., ketamine for NMDA) and validate cytotoxicity via MTT assays .
Q. Key Considerations for Experimental Design
Properties
IUPAC Name |
N-[(5-bromo-2-iodophenyl)methyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrIN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLJAYSZFRYHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
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